Product packaging for 2-(1H-benzimidazol-2-yl)-5-bromoaniline(Cat. No.:)

2-(1H-benzimidazol-2-yl)-5-bromoaniline

Cat. No.: B12628953
M. Wt: 288.14 g/mol
InChI Key: JTVPTYCVPZYWOD-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) and Bromoaniline Scaffolds in Modern Chemical Research

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is widely recognized as a "privileged structure" in medicinal chemistry. chemicalbook.comlew.rofrontiersin.org This designation stems from its recurring presence in a multitude of pharmacologically active compounds and its ability to bind to various biological targets with high affinity. lew.ronih.gov The versatility of the benzimidazole nucleus is attributed to its physicochemical properties, including its capacity for hydrogen bonding, π-π stacking interactions, and its structural similarity to natural purines, which allows it to interact with a wide range of enzymes and receptors. nih.govresearchgate.net Consequently, benzimidazole derivatives have been developed into a broad spectrum of therapeutic agents, demonstrating activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal effects. frontiersin.orgarabjchem.orgresearchgate.net The structural framework of benzimidazole allows for substitutions at various positions, enabling chemists to fine-tune the biological activity and pharmacokinetic profiles of new molecular entities. nih.gov

The combination of these two scaffolds into a single molecular entity, as seen in 2-(1H-benzimidazol-2-yl)-5-bromoaniline, presents a compelling template for the design of novel compounds with potentially unique and enhanced biological activities.

Table 1: Selected Pharmacological Activities of the Benzimidazole Scaffold

Pharmacological Activity Description Key Examples from Literature
Anticancer Inhibition of cancer cell proliferation through various mechanisms, including kinase inhibition and disruption of microtubules. nih.govmdpi.com Compounds have shown activity against leukemia, non-small cell lung cancer, colon cancer, and breast cancer cell lines. mdpi.com
Antimicrobial Efficacy against a range of bacteria and fungi by interfering with essential cellular processes. frontiersin.org Derivatives have shown activity against S. aureus, E. coli, and C. albicans. frontiersin.org
Antiparasitic Activity against protozoan and helminthic parasites. arabjchem.orgunl.pt Compounds have been effective against Trichinella spiralis, Giardia intestinalis, and Trichomonas vaginalis. unl.ptmdpi.com
Antiviral Inhibition of viral replication, including activity against HIV. frontiersin.org Certain benzimidazole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). frontiersin.org

| Anti-inflammatory | Reduction of inflammation, often through the inhibition of inflammatory pathways like NF-κB. researchgate.netmdpi.com | Derivatives have shown potential in cellular models of inflammation. researchgate.net |

Overview of this compound within Contemporary Heterocyclic Chemistry Research

While extensive research exists on the broader classes of benzimidazoles and bromoanilines, specific studies focusing exclusively on this compound are limited in publicly available literature. However, its chemical structure allows for a detailed discussion of its properties and potential synthesis based on established chemical principles and research on analogous compounds.

Physicochemical Properties

The properties of this compound can be predicted based on its structure. The molecule combines the rigid, aromatic benzimidazole system with the substituted aniline (B41778) ring, suggesting it is a crystalline solid at room temperature.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₀BrN₃ Calculated
Molecular Weight 288.15 g/mol Calculated
Appearance Predicted to be a solid Inferred from similar compounds

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Inferred from scaffold properties |

Synthesis

A plausible and common method for the synthesis of 2-arylbenzimidazoles involves the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. For the target compound, a likely synthetic route would involve the reaction of 4-bromo-1,2-phenylenediamine with 2-aminobenzoic acid (anthranilic acid). This reaction is typically carried out under acidic conditions, often using a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent, and heat to drive the cyclization and formation of the benzimidazole ring.

A similar synthesis was reported for a related compound, 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline, which was prepared through the condensation of 4-chloro-o-phenylenediamine and anthranilic acid, supporting the feasibility of this proposed route. researchgate.net

Research Imperatives and Future Directions for Benzimidazolyl Bromoaniline Systems

The unique structural arrangement of this compound warrants further investigation to unlock its full potential. The current gap in the literature regarding this specific molecule presents several research opportunities.

Synthetic Exploration and Characterization: The primary imperative is the development and optimization of a reliable synthetic protocol for this compound. Following a successful synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide definitive structural confirmation and essential data for any subsequent studies.

Biological Screening: Given the vast pharmacological potential of the benzimidazole core, the target compound is a prime candidate for broad biological screening.

Anticancer Research: Many substituted benzimidazoles exhibit potent anticancer activity. mdpi.com The presence of both a bromine atom and an amino group on the aniline ring provides functionalities that could enhance activity or selectivity against various cancer cell lines.

Antimicrobial and Antiparasitic Evaluation: The benzimidazole scaffold is the foundation of several anti-infective drugs. frontiersin.orgmdpi.com Screening this compound against a panel of pathogenic bacteria, fungi, and parasites is a logical step to identify any potential therapeutic utility.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The amino group on the bromoaniline ring serves as a convenient handle for further chemical modification. A library of derivatives could be synthesized by acylating, alkylating, or diazotizing this amino group to explore how these modifications impact biological activity. These efforts would contribute to a deeper understanding of the structure-activity relationships of 2-arylbenzimidazoles, guiding the rational design of more potent and selective compounds.

Materials Science Applications: Beyond medicine, benzimidazole derivatives are used as ligands for creating metal-organic frameworks (MOFs) and other coordination polymers with interesting electronic and photophysical properties. The nitrogen atoms in the benzimidazole ring and the amino group of this compound make it a potential candidate for developing novel ligands for catalysis or functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrN3 B12628953 2-(1H-benzimidazol-2-yl)-5-bromoaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10BrN3

Molecular Weight

288.14 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-bromoaniline

InChI

InChI=1S/C13H10BrN3/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17)

InChI Key

JTVPTYCVPZYWOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Br)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Toward 2 1h Benzimidazol 2 Yl 5 Bromoaniline and Its Derivatives

Cyclization and Condensation-Based Strategies for Benzimidazole (B57391) Ring Formation

The formation of the benzimidazole ring is a critical step in the synthesis of 2-(1H-benzimidazol-2-yl)-5-bromoaniline. This is predominantly achieved through cyclization and condensation reactions, which involve the formation of the five-membered imidazole (B134444) ring fused to a benzene (B151609) ring.

Condensation of Diamines with Carbonyl Compounds for Benzimidazole Core Construction

A widely employed and classical method for constructing the benzimidazole core is the condensation of o-phenylenediamines with various carbonyl compounds, such as aldehydes or carboxylic acids. organic-chemistry.orgvinhuni.edu.vn This approach is valued for its straightforwardness and the accessibility of a wide range of starting materials. beilstein-journals.org

In the context of synthesizing this compound and its derivatives, 4-bromo-1,2-diaminobenzene serves as a key precursor, providing the substituted benzene ring component of the benzimidazole system. The reaction of this diamine with various benzaldehydes, particularly those bearing nitro groups, can lead to the formation of the desired benzimidazole core. For instance, the condensation of 4-bromo-1,2-diaminobenzene with a nitrobenzaldehyde would proceed through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. The nitro group on the benzaldehyde can be a useful functional handle for further synthetic transformations. Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with 2-nitrobenzaldehyde (B1664092) have shown that the reaction proceeds to form stable hemiaminals, indicating the feasibility of such condensations. mdpi.comresearchgate.net

The efficiency and selectivity of the condensation reaction are highly dependent on the reaction conditions. A systematic optimization of parameters such as temperature, reaction time, and the choice of solvent is crucial for achieving high yields of the desired benzimidazole product.

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. While some condensation reactions can be carried out at room temperature, others may require elevated temperatures to proceed at a reasonable rate. nih.govnih.gov For example, in the synthesis of 1,2-disubstituted benzimidazoles, increasing the reaction temperature to 100°C has been shown to considerably increase the reaction yield. researchgate.net

Solvent Systems: The choice of solvent can impact the solubility of the reactants and intermediates, as well as the reaction mechanism. A variety of solvents have been explored for benzimidazole synthesis, including methanol, ethanol (B145695), chloroform, and dimethylformamide (DMF). beilstein-journals.orgnih.gov In some cases, solvent-free conditions have also been successfully employed. nih.gov The selection of an appropriate solvent is often determined empirically to achieve the best results for a specific set of reactants.

The following table summarizes the optimization of various reaction conditions for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, as reported in the literature.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH4ClCHCl3Room Temperature492 nih.gov
Au/TiO2CHCl3:MeOH (3:1)252High nih.gov
Er(OTf)3Ethanol120-91 (for 1,2-disubstituted) beilstein-journals.org
NoneMethanolAmbient1 minup to 96 uit.no

Transition-Metal-Free Intramolecular Amination of Aryl Iodides for Benzimidazole Synthesis

An alternative and environmentally benign approach to benzimidazole synthesis involves the transition-metal-free intramolecular amination of aryl iodides. nih.gov This method circumvents the need for potentially toxic and expensive metal catalysts. The reaction typically proceeds via a nucleophilic aromatic substitution or an aryne-type intermediate in the presence of a base. nih.gov While this strategy is a viable route for constructing the benzimidazole ring regiospecifically, it often requires dipolar aprotic solvents and can sometimes necessitate high reaction temperatures. nih.gov

Ligand-Free Copper-Catalyzed Cyclization of o-Bromoarylamines with Nitriles

A highly efficient and versatile method for the synthesis of benzimidazoles is the ligand-free copper-catalyzed cyclization of o-bromoarylamines with nitriles. rsc.orgnih.govresearchgate.net This approach offers several advantages, including the use of readily available starting materials, mild reaction conditions, and high yields of up to 98%. rsc.orgnih.govresearchgate.net The absence of a ligand simplifies the reaction setup and reduces costs. This methodology has demonstrated broad applicability in generating a wide range of substituted benzimidazole derivatives and provides an environmentally friendly alternative to more traditional synthetic methods. rsc.orgnih.gov

Functionalization and Derivatization Approaches on the Bromoaniline Moiety

The bromoaniline moiety of this compound offers a versatile handle for further functionalization and derivatization, allowing for the synthesis of a diverse array of analogues with potentially enhanced biological activities or material properties. The bromine atom can be readily transformed into other functional groups through various cross-coupling reactions.

For instance, Suzuki cross-coupling reactions can be employed to introduce new aryl or heteroaryl groups at the 5-position of the benzimidazole ring. This has been demonstrated in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which were subsequently evaluated for their biological activities. nih.gov The development of new synthetic routes towards functionalized aniline (B41778) derivatives is of significant interest in medicinal chemistry. mdpi.com A four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol highlights a strategy for introducing functional groups onto a bromoaniline scaffold, which involves nitration, selective bromination, allylation, and reduction of the nitro group. mdpi.com Such strategies can be adapted for the derivatization of the bromoaniline portion of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Functionalization at the 5-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. nih.govurfu.ru This reaction is particularly useful for functionalizing the 5-position of the bromoaniline ring in this compound. The versatility of the Suzuki-Miyaura coupling stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids. urfu.ru

In a typical Suzuki-Miyaura reaction involving a 2-(benzimidazol-2-yl)-5-bromoaniline derivative, the bromo-substituted aniline is reacted with a boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of specific ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) can significantly improve the efficiency of the coupling process. researchgate.net Microwave-assisted Suzuki-Miyaura reactions have also been shown to be effective, often leading to shorter reaction times and improved yields. urfu.ru

The reaction's utility has been demonstrated in the synthesis of various derivatives where the bromine at the 5-position is replaced with aryl, heteroaryl, alkyl, or other organic moieties. nih.govrsc.org This functionalization is critical for tuning the electronic and steric properties of the molecule, which can in turn influence its biological activity or material properties.

Buchwald-Hartwig Amination for Introducing Amine Functionalities

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction is instrumental in introducing amine functionalities to aryl halides, including derivatives of this compound. The reaction's significance lies in its ability to overcome the limitations of traditional methods for C-N bond formation, which often require harsh conditions and have limited substrate scope. wikipedia.org

The process involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. youtube.comacsgcipr.org The development of various generations of catalyst systems has expanded the reaction's applicability to a wide range of amines, including primary and secondary amines, and various aryl coupling partners. wikipedia.org This allows for the synthesis of a diverse library of N-aryl benzimidazole derivatives.

For instance, the bromine atom on the 5-position of the aniline ring can be substituted with a variety of amine nucleophiles, leading to the formation of new C-N bonds and the introduction of diverse functional groups. This capability is particularly valuable in drug discovery, where the nature of the amine substituent can profoundly impact a molecule's pharmacological profile.

N-Alkylation and Quaternization of Benzimidazole Nitrogen

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated or quaternized. N-alkylation introduces an alkyl group onto one of the nitrogen atoms of the imidazole ring, a modification that can significantly alter the compound's physical and biological properties. This reaction is typically carried out using alkyl halides in the presence of a base. researchgate.net Phase-transfer catalysts, such as tetrabutylammonium hydrogen sulfate, can be employed to facilitate the reaction between the benzimidazole derivative and the alkylating agent. researchgate.net

The position of alkylation (N-1 versus N-3) can be influenced by the substituents on the benzimidazole ring and the reaction conditions. ias.ac.in For instance, in tautomeric 5 (or 6)-substituted benzimidazoles, the electron-releasing or -withdrawing nature of the substituent can direct the alkylation to a specific nitrogen atom. ias.ac.in

Quaternization involves the further reaction of the N-alkylated benzimidazole with an alkyl halide to form a benzimidazolium salt. This process introduces a permanent positive charge on the imidazole ring, which can have a profound effect on the molecule's solubility and its interactions with biological targets. Both N-alkylation and quaternization are important strategies for modifying the properties of benzimidazole-containing compounds for various applications. ias.ac.in

Multi-Step Synthetic Sequences for Aniline Derivatives

The synthesis of complex aniline derivatives often requires multi-step sequences that strategically introduce and modify functional groups. These sequences are designed to build the target molecule with high chemo- and regioselectivity.

Strategic Introduction of Bromine via Selective Bromination

The introduction of a bromine atom at a specific position on an aromatic ring is a key step in many synthetic routes. For aniline derivatives, the strong activating and ortho-, para-directing nature of the amino group can make selective bromination challenging. However, palladium-catalyzed meta-C–H bromination has emerged as a powerful technique to overcome this challenge. nih.gov This method allows for the direct bromination at the meta-position of aniline derivatives, a transformation that is difficult to achieve using classical electrophilic substitution reactions. nih.gov

In this approach, a directing group is often employed to guide the palladium catalyst to the desired C-H bond. The use of reagents like N-bromophthalimide (NBP) as the bromine source allows for mild reaction conditions. nih.gov This strategy provides a direct route to meta-brominated anilines, which are valuable intermediates for further functionalization through cross-coupling reactions.

Reduction of Nitro Groups to Aniline Derivatives

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a common method for preparing aniline derivatives. pcbiochemres.compcbiochemres.com This reaction is often a crucial step in the synthesis of benzimidazole-containing anilines. A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule.

One common approach involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. umich.edu Another effective method is the use of zinc dust in the presence of an acid or a salt like sodium bisulfite in an aqueous medium. pcbiochemres.compcbiochemres.com This latter method is often favored for its mild conditions and chemoselectivity. pcbiochemres.compcbiochemres.com The reduction of a nitro-substituted precursor is a key step in the synthesis of the parent 2-(1H-benzimidazol-2-yl)-aniline structure before subsequent bromination or other functionalization.

Formation of Enaminone Derivatives via Reaction with Primary Amines

Enaminones are versatile intermediates in organic synthesis, serving as building blocks for the construction of various heterocyclic compounds. They are characterized by a conjugated system containing an amine, a double bond, and a carbonyl group. The formation of enaminone derivatives from primary amines is a valuable synthetic strategy.

The reaction of a primary amine with a β-dicarbonyl compound or its equivalent is a common method for preparing enaminones. For instance, a primary amine can react with a compound containing a 1,3-dicarbonyl moiety to yield an enaminone through a condensation reaction. These enaminone intermediates can then be used in subsequent cyclization reactions to form a variety of heterocyclic systems. nih.govnih.gov The reactivity of the enaminone system allows for further functionalization and the construction of complex molecular architectures.

Novel One-Pot Synthetic Protocols for Benzimidazole and Bromoaniline Systems

The development of efficient and economical synthetic routes is a cornerstone of modern medicinal and materials chemistry. One-pot syntheses, in which reactants are subjected to successive chemical reactions in a single reactor, have emerged as a particularly powerful strategy. These protocols offer significant advantages, including reduced reaction times, lower costs, and a decreased environmental footprint due to the minimization of solvent use and purification steps. In the context of benzimidazole and bromoaniline systems, several innovative one-pot methodologies have been reported, providing versatile pathways to complex molecular architectures.

A noteworthy advancement in this area is the use of copper-catalyzed domino C-N cross-coupling reactions. This approach has proven effective for the synthesis of 2-arylaminobenzimidazoles, a class of compounds structurally related to this compound. One such method successfully addresses the challenge of the low reactivity of bromo precursors. nih.gov The reaction proceeds through a copper-based desulfurization/nucleophilic substitution followed by a domino intra- and intermolecular C-N cross-coupling, demonstrating excellent substrate tolerance and providing good to high yields. nih.gov

Another significant one-pot protocol involves the cascade reaction of o-aminoanilines or naphthalene-1,8-diamine with terminal alkynes and p-tolylsulfonyl azide. organic-chemistry.org This method is highly efficient and versatile for producing functionalized benzimidazoles under mild conditions. The reaction is believed to proceed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the formation of a ketenimine intermediate, which then undergoes intramolecular nucleophilic addition and elimination. organic-chemistry.org This approach is particularly attractive as it utilizes readily available starting materials.

More environmentally friendly or "green" synthetic methods have also been developed. One such protocol describes the one-pot condensation of o-phenylenediamine (B120857) with various aldehydes in the presence of ammonium chloride as a catalyst. iajpr.com This method is lauded for its mild reaction conditions, short reaction times, high yields, and adherence to the principles of green chemistry. iajpr.com The use of an inexpensive and readily available catalyst like ammonium bromide has also been reported for the synthesis of 2-substituted benzimidazoles at room temperature, further enhancing the accessibility and environmental friendliness of this approach. researchgate.net

Furthermore, a novel one-pot synthesis of 2-substituted benzimidazoles has been developed based on the desulfurization of thioamides promoted by triphenylbismuth dichloride. beilstein-journals.org This reaction proceeds under mild conditions and can be applied to the synthesis of a variety of 2-aryl- and 2-alkyl-substituted benzazoles, including benzimidazoles. beilstein-journals.org

These examples highlight the significant progress in the development of one-pot synthetic protocols for benzimidazole and bromoaniline systems. The diversity of these methods, from copper-catalyzed cross-couplings to green condensation reactions, provides chemists with a range of tools to access these important chemical scaffolds efficiently and sustainably.

Table 1: Overview of Novel One-Pot Synthetic Protocols for Benzimidazole Systems

MethodKey ReactantsCatalyst/PromoterKey FeaturesYields
Copper-Promoted Domino Reaction nih.govresearchgate.netThiourea, 2-BromoanilineCopper CatalystAddresses low reactivity of bromo precursors; Domino C-N cross-couplingGood to High
Cascade Reaction organic-chemistry.orgo-Aminoanilines, Terminal Alkynes, p-Tolylsulfonyl AzideCopper CatalystMild conditions; Versatile for functionalized benzimidazolesModerate to Good (49-86%)
Condensation Reaction iajpr.como-Phenylenediamine, AldehydesAmmonium Chloride / Ammonium BromideGreen chemistry principles; Mild conditions; Short reaction timesGood to High
Desulfurization of Thioamides beilstein-journals.org2-Aminophenols, ThioamidesTriphenylbismuth DichlorideMild reaction conditions; Applicable to various benzazolesModerate to Excellent

Theoretical and Computational Investigations of 2 1h Benzimidazol 2 Yl 5 Bromoaniline and Its Derivatives

Molecular Modeling and Simulation Studies

Computational techniques are pivotal in predicting the molecular behavior of 2-(1H-benzimidazol-2-yl)-5-bromoaniline, offering a window into its potential as a bioactive agent. These methods, including molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling, help in understanding its interactions at a molecular level.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzimidazole (B57391) derivatives, this technique is crucial for identifying potential biological targets and understanding binding mechanisms. Studies on related (benzimidazol-2-yl)aniline derivatives have shown that the benzimidazole scaffold is a versatile pharmacophore that can interact with a range of protein targets. nih.gov

For instance, docking studies on 2-phenylbenzimidazole (B57529) derivatives have identified potential interactions with enzymes like cyclooxygenase (COX), lipoxygenase (LOX), and topoisomerase. researchgate.netresearchgate.net The binding is typically characterized by hydrogen bonds involving the benzimidazole N-H group and hydrophobic interactions between the aromatic rings and non-polar residues in the active site of the protein. researchgate.net In the case of this compound, the aniline (B41778) nitrogen and the bromine atom could further influence binding affinity and selectivity through additional hydrogen bonding or halogen bonding.

Table 1: Examples of Molecular Docking Studies on Related Benzimidazole Derivatives

Compound/Derivative Class Target Protein Key Interactions/Findings Reference
Benzimidazole-Thiadiazole Hybrids Candida CYP51 (14-α demethylase) The thiadiazole core interacts with the heme group, while the benzimidazole N-H forms a hydrogen bond with Met508. acs.org
N-substituted Benzimidazole Carboxamides Various proteins Substituents at the N-1, C-2, and C-5(6) positions significantly influence biological activity. nih.gov
2-phenylsubstituted benzimidazoles Topoisomerase II Docking studies support antibacterial activity with high inhibition constants and binding energies. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. These simulations provide insights into the conformational changes and the dynamic behavior of the complex in a simulated physiological environment.

For benzimidazole inhibitors, MD simulations have been used to confirm the stability of their binding poses within the active sites of target proteins such as Pin1 and cyclooxygenase-2 (COX-2). nih.govrsc.orgrsc.org The simulations, often run for durations up to 100 nanoseconds, analyze metrics like the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. rsc.orgresearchgate.net Stable RMSD values throughout the simulation suggest a durable and favorable interaction. Studies on benzimidazole–thiazole derivatives targeting COX-2 have shown that the complexes remain stable, supporting the initial docking predictions. rsc.org It is anticipated that an MD simulation of this compound docked into a suitable target would similarly confirm the stability of its interactions.

Table 2: Summary of Molecular Dynamics Simulation Findings for Benzimidazole Derivatives

Compound Class Target Protein Simulation Duration Key Findings Reference
Benzimidazole Pin1 Inhibitors Pin1 Not Specified Confirmed the most likely binding pose and analyzed conformational changes. nih.govrsc.org
Benzimidazole–Thiadiazole Hybrids CYP51 100 ns Tested the stability of the most active compounds within the enzyme's active site. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For benzimidazole derivatives, 2D and 3D-QSAR models have been developed to predict their efficacy as anticancer and anti-inflammatory agents. researchgate.netnih.gov

These models use molecular descriptors (e.g., electronic, thermodynamic, topological) to build a correlation between the structure and activity. For example, a 2D-QSAR study on 131 benzimidazole derivatives as breast cancer inhibitors yielded a model with a high squared correlation coefficient (R² = 0.904), indicating excellent predictive power. researchgate.net Such models reveal which structural features are critical for activity. In many benzimidazole-based QSAR studies, properties like electrostatic fields and hydrophobicity have been identified as significant contributors to the biological activity. nih.govrsc.org These findings suggest that the electronic properties of the bromine atom and the aniline group in this compound would be important parameters in any QSAR model developed for this class of compounds.

Table 3: Example of a 2D-QSAR Model for Anticancer Benzimidazole Derivatives

Parameter Value Interpretation Reference
Number of Compounds 131 The size of the dataset used to build the model. researchgate.net
R² (Correlation Coefficient) 0.904 Indicates a strong correlation between the predicted and experimental activity. researchgate.net
Target Cell Line MDA-MB-231 Human breast cancer cell line used for activity testing. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

In the early stages of drug discovery, predicting the ADME properties of a compound is essential to evaluate its potential as a drug candidate. In silico tools like SwissADME and pkCSM are widely used to estimate these properties for benzimidazole derivatives. researchgate.netisca.me These predictions help to minimize late-stage failures in clinical trials. nih.gov

For this compound, a theoretical ADME profile can be generated. Key parameters include adherence to Lipinski's Rule of Five, which predicts oral bioavailability, as well as predictions of gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450. nih.gov The "BOILED-Egg" model provides an intuitive visualization of passive gastrointestinal absorption and brain penetration. nih.gov Based on its structure, this compound is predicted to have good oral bioavailability and absorption.

Table 4: Predicted ADME & Drug-Likeness Properties for this compound (Note: These values are computationally predicted based on the compound's structure using methodologies described in the cited literature.)

Property Predicted Value/Interpretation Significance Reference (Methodology)
Physicochemical Properties
Molecular Weight 302.16 g/mol < 500 g/mol , compliant with Lipinski's rule. nih.govnih.gov
LogP (Lipophilicity) 3.55 < 5, compliant with Lipinski's rule. nih.govnih.gov
H-Bond Donors 2 < 5, compliant with Lipinski's rule. nih.govnih.gov
H-Bond Acceptors 3 < 10, compliant with Lipinski's rule. nih.govnih.gov
Topological Polar Surface Area (TPSA) 67.59 Ų Influences cell permeability and oral bioavailability. nih.gov
Pharmacokinetics
Gastrointestinal (GI) Absorption High Indicates good absorption from the gut. isca.me
Blood-Brain Barrier (BBB) Permeant No Unlikely to cross into the central nervous system. isca.me
P-glycoprotein (P-gp) Substrate No Not likely to be actively effluxed from cells. isca.me
CYP1A2 inhibitor Yes Potential for drug-drug interactions. isca.me
CYP2C19 inhibitor Yes Potential for drug-drug interactions. isca.me
CYP2C9 inhibitor No Lower potential for specific drug-drug interactions. isca.me
CYP2D6 inhibitor Yes Potential for drug-drug interactions. isca.me
CYP3A4 inhibitor Yes Potential for drug-drug interactions. isca.me
Drug-Likeness
Lipinski's Rule Yes (0 violations) Good potential for oral bioavailability. nih.gov

Structure-Stability Relationships for Novel Energetic Materials

The benzimidazole scaffold has also been investigated for its potential in creating novel energetic materials. Theoretical studies focus on how different substituents influence properties like thermal stability, density, detonation velocity, and sensitivity. researchgate.net

A theoretical study on benzimidazole derivatives revealed that the conjugation of substituents is a crucial factor for thermal stability. mdpi.com While nitro groups (-NO₂) are known to enhance explosive properties, they often decrease thermal stability and increase sensitivity. researchgate.net Conversely, amino groups (-NH₂) can decrease sensitivity. mdpi.com The stability of energetic materials can be increased through conjugation and the formation of stronger chemical bonds. mdpi.com

Table 5: Influence of Substituents on the Properties of Benzimidazole-Based Energetic Materials

Substituent General Influence on Stability General Influence on Energetic Performance Reference
Nitro (-NO₂) Decreases thermal stability Increases explosive properties (detonation velocity/pressure) researchgate.net
Methyl (-CH₃) Increases thermal stability Minor effect compared to nitro groups researchgate.net
Amino (-NH₂) Generally increases stability and decreases sensitivity Generally decreases energetic output compared to nitro groups mdpi.com

Chemical Reactivity and Derivatization Patterns of 2 1h Benzimidazol 2 Yl 5 Bromoaniline

Reactivity of the Bromo-Substituted Aniline (B41778) Moiety

The aniline segment of the molecule is characterized by the presence of three distinct substituents on the aromatic ring: an amino group (-NH₂), a benzimidazol-2-yl group, and a bromine atom (-Br). The electronic properties of these groups dictate the ring's susceptibility to substitution reactions.

The aniline ring in 2-(1H-benzimidazol-2-yl)-5-bromoaniline is heavily substituted, and the outcome of electrophilic aromatic substitution is determined by the cumulative directing effects of the existing groups. The amino (-NH₂) group is a powerful activating group, meaning it increases the ring's reactivity towards electrophiles and directs incoming substituents to the ortho and para positions relative to itself. byjus.comwvu.edu Conversely, the bromine atom is a deactivating group due to its inductive electron withdrawal, yet it also directs incoming electrophiles to the ortho and para positions through resonance. libretexts.org The benzimidazol-2-yl group, connected via a carbon-carbon bond, is generally considered an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.

In this specific molecule, the positions on the aniline ring are influenced as follows:

Amino group (at C1): Strongly activates and directs to C2 (blocked), C4, and C6.

Benzimidazol-2-yl group (at C2): Deactivates and directs to C4 and C6 (meta positions).

Bromo group (at C5): Deactivates but directs to C2 (blocked), C4, and C6 (ortho and para positions).

The powerful activating nature of the amino group is the dominant influence. byjus.com Therefore, electrophilic substitution is most likely to occur at the positions most strongly activated by the amino group, which are C4 and C6, as they are also directed by the other substituents. This makes positions 4 and 6 the primary targets for reactions like nitration, halogenation, and sulfonation.

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. youtube.comnih.gov In this compound, the potential leaving group is the bromine atom at C5.

Therefore, while theoretically possible due to the para electron-withdrawing substituent, SNAr reactions on this substrate would likely require harsh conditions or highly activated nucleophiles to overcome the deactivating effect of the electron-rich aniline system. Such reactions on related electron-deficient bromo-heterocycles have been reported, suggesting that under the right conditions, the bromine could be displaced by strong nucleophiles like phenols or amines. nih.gov

The bromine atom on the aniline ring serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The C(sp²)-Br bond is readily activated by common palladium catalysts, making this a highly versatile method for derivatization. nih.gov

Several key cross-coupling reactions can be envisioned for this molecule:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form new C-C bonds. This is a robust method for introducing new aryl or heterocyclic rings. nih.govresearchgate.net

Heck-Mizoroki Coupling: Reaction with alkenes to form a substituted alkene, extending the carbon framework.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to replace the bromine with a new nitrogen-based substituent, forming diarylamines or alkylarylamines.

Sonogashira Coupling: Reaction with terminal alkynes, typically using both palladium and copper catalysts, to install an alkyne functional group.

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

These reactions provide a powerful toolkit for modifying the aniline moiety, allowing for the synthesis of a vast library of derivatives from the common bromo-substituted precursor. nih.govrug.nl

Reaction TypeCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl Compound
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), BaseSubstituted Alkene
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Aryl Amine
Sonogashira CouplingTerminal Alkyne (RC≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl Alkyne

Reactivity of the Benzimidazole (B57391) Heterocyclic System

The benzimidazole core contains a secondary amine within the imidazole (B134444) ring, which is a key site for chemical modification. The ring system itself can also participate in further cyclization reactions.

The N-H group of the imidazole ring is nucleophilic and readily undergoes substitution reactions. N-alkylation and N-acylation are common methods for functionalizing this position, which can significantly alter the compound's properties. nih.gov

N-Alkylation is typically achieved by treating the benzimidazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.netlookchem.com The base, such as potassium carbonate or sodium hydride, deprotonates the imidazole nitrogen, forming a more nucleophilic benzimidazolate anion that then attacks the alkyl halide. researchgate.net Catalyst-free methods, such as reacting with activated alcohols, have also been developed. beilstein-journals.org

N-Acylation proceeds in a similar manner, using an acylating agent like an acyl chloride or acid anhydride. This reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

These reactions allow for the introduction of a wide range of functional groups onto the benzimidazole nitrogen, providing another avenue for creating diverse derivatives.

Reaction TypeReagentTypical ConditionsFunctional Group Introduced
N-AlkylationAlkyl Halide (R-X)Base (K₂CO₃ or NaH), Solvent (DMF or Acetonitrile)Alkyl (R)
N-AcylationAcyl Chloride (RCOCl)Base (Pyridine or Et₃N), Solvent (CH₂Cl₂)Acyl (RCO)
N-ArylationAryl Halide (Ar-X)Cu or Pd catalyst, Base, High TemperatureAryl (Ar)
Michael Additionα,β-Unsaturated CarbonylBase catalysis3-Oxopropyl group

The benzimidazole core, in conjunction with its substituents, can undergo further cyclization to form more complex, fused heterocyclic systems. dntb.gov.uanih.gov The presence of the 2-amino group on the adjacent aniline ring in this compound creates the potential for intramolecular cyclocondensation reactions.

For instance, under oxidative conditions or through activation of the aniline amino group, it is conceivable that an intramolecular reaction could occur between the aniline nitrogen and a carbon atom of the benzimidazole ring, or between the benzimidazole N-H and an activated position on the aniline ring. Such reactions are known to lead to the formation of polycyclic systems like imidazo[1,2-a]benzimidazoles or other fused structures. nih.gov The synthesis of such fused systems often involves the condensation of a diamine with other reagents, and the pre-formed, substituted benzimidazole can act as a precursor for these more complex scaffolds. rsc.orgrsc.org Ring transformation reactions, while less common, can occur under harsh thermal or chemical conditions, potentially leading to rearrangements into other isomeric heterocyclic systems.

Reactions with Carbonyl Compounds and Active Methylene (B1212753) Compounds at the 2-Position

The substituent at the 2-position of the benzimidazole ring, the 5-bromoaniline moiety, is the principal site of reactivity for reactions with electrophilic species such as carbonyls and active methylene compounds. The primary amino group (-NH₂) of the aniline ring is a potent nucleophile, readily participating in condensation reactions.

Reactions with carbonyl compounds, specifically aldehydes and ketones, lead to the formation of imines, commonly known as Schiff bases. This transformation involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon, followed by a dehydration step to yield a C=N double bond researchgate.net. This specific reaction is a cornerstone for creating complex hybrid molecules and is discussed in detail in section 5.3.2.

The reactivity of the aniline amine also extends to reactions with active methylene compounds, which are characterized by a CH₂ group positioned between two electron-withdrawing groups (e.g., malononitrile, ethyl acetoacetate, β-dicarbonyl compounds). These reactions provide a pathway to novel heterocyclic systems. For instance, the condensation of a primary amine with β-dicarbonyl compounds is a well-established method for synthesizing fused pyridine rings kau.edu.sa. Derivatives of the core structure, such as those incorporating an active methylene group (e.g., 1H-benzimidazole-2-acetonitriles), have been shown to undergo Knoevenagel reactions and Michael additions to construct various fused pyridobenzimidazoles kau.edu.sa.

Table 1: Potential Reactions at the 2-Position Amine with Active Methylene Compounds

Reactant Type Example Compound Potential Product Class
β-Diketone Acetylacetone Fused Pyridine Derivative
β-Ketoester Ethyl acetoacetate Fused Pyridinone Derivative
Malononitrile Malononitrile Fused Aminopyridine Derivative

Synthesis of Hybrid Molecules and Conjugates

The strategic combination of the this compound scaffold with other pharmacologically relevant moieties is a common approach in medicinal chemistry to develop hybrid molecules with potentially enhanced or novel biological activities rsc.orgnih.gov.

Design and Preparation of Benzimidazole-Fused Heterocyclic Systems

The 2-arylbenzimidazole framework of this compound is an ideal precursor for synthesizing larger, ring-fused heterocyclic systems. Modern synthetic methodologies enable intramolecular cyclizations that create new rings fused to the parent structure.

One powerful technique is the palladium(II)-catalyzed C-H activation and annulation reaction. nih.gov For example, starting with 2-arylbenzimidazoles, a tandem sequence of C-H arylation and aerobic oxidative C-H amination can yield complex benzimidazole-fused phenanthridines nih.gov. In this type of reaction, an intermediate palladacycle can facilitate the intramolecular coupling between a C-H bond of one aromatic ring and a C-N bond formation involving the nitrogen of the other ring system nih.gov. The synthesis of such fused systems can also be achieved through iodine-mediated C-H amination under transition-metal-free conditions, providing an efficient and scalable route to compounds like benzo nih.govresearchgate.netimidazo[1,2-a]quinoxalines researchgate.net. These methods highlight the potential of using the inherent reactivity of the C-H bonds and the aniline nitrogen in this compound to construct polycyclic aromatic structures.

Formation of Schiff Bases and Imines with Reactive Aldehydes or Ketones

The most prominent reaction of the primary amino group in this compound is its condensation with aldehydes or ketones to form Schiff bases (imines) researchgate.netnih.gov. This reaction is typically acid-catalyzed and proceeds via a reversible nucleophilic addition mechanism libretexts.org. The amine's nitrogen atom attacks the electrophilic carbonyl carbon, forming a hemiaminal or carbinolamine intermediate, which then eliminates a molecule of water to generate the stable imine C=N double bond researchgate.netlibretexts.org.

The reaction is highly versatile, and a wide array of aromatic and heteroaromatic aldehydes can be employed to generate a library of diverse Schiff base derivatives. The stability of the resulting imine product is often enhanced by the conjugation between the newly formed C=N bond and the adjacent aromatic rings youtube.com. Studies on analogous compounds, such as 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline, have demonstrated successful Schiff base formation with various substituted benzaldehydes researchgate.net.

Table 2: Representative Aldehydes for Schiff Base Formation

Aldehyde Resulting Schiff Base Substituent Reference
Benzaldehyde N-benzylidene researchgate.net
4-Hydroxybenzaldehyde N-(4-hydroxybenzylidene) researchgate.net
4-Bromobenzaldehyde N-(4-bromobenzylidene) researchgate.net
4-Chlorobenzaldehyde N-(4-chlorobenzylidene) researchgate.net
4-(Dimethylamino)benzaldehyde N-(4-(dimethylamino)benzylidene) researchgate.net

These Schiff base derivatives are not only important final products but also serve as crucial intermediates for synthesizing other heterocyclic systems, such as thiazolidinones, through subsequent cyclization reactions researchgate.net.

Coordination Chemistry: Formation of Metal Complexes with Benzimidazole Ligands

The benzimidazole nucleus and its derivatives are exceptional ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. This compound and its Schiff base derivatives can act as bidentate or tridentate ligands, forming stable complexes with a variety of transition metal ions nih.govacademie-sciences.fr.

Coordination can occur through the imine-like nitrogen (-N=) of the benzimidazole ring and the nitrogen of the pyrrole-like N-H group nih.govresearchgate.net. Upon formation of a Schiff base derivative as described in section 5.3.2, the resulting imine nitrogen (-CH=N-) introduces an additional coordination site. This allows the molecule to act as a tridentate N^N^N ligand, chelating a metal center in a pincer-like fashion academie-sciences.fr.

A wide range of metal complexes have been synthesized using benzimidazole-based ligands. These include complexes with cobalt(II), nickel(II), copper(II), and zinc(II) academie-sciences.frrsc.orglew.ro. The geometry of these complexes can vary, with studies reporting penta-coordinated or hexa-coordinated environments around the metal atom, sometimes forming dimeric species connected by bridging atoms academie-sciences.frrsc.org. The choice of metal and the specific substituents on the ligand frame influence the final structure and properties of the complex academie-sciences.fr. The ability to form such stable metal complexes makes these compounds candidates for applications in catalysis and materials science academie-sciences.frmdpi.com.

Table 3: Examples of Metal Complexes with Benzimidazole-Based Ligands

Metal Ion Ligand Type Resulting Complex Example Reference
Cobalt(II) Benzimidazole-phenolate [CoL(phen)]₂ (Dimeric) rsc.org
Nickel(II) Benzimidazole-phenolate [NiL(bpy)]₂ (Dimeric) rsc.org
Copper(II) Benzimidazole-hydrazone [CuLCl] (Monomeric) nih.gov
Zinc(II) Hydroxyphenyl-benzimidazole Zn(L)₂ researchgate.net
Nickel(II) Iminopyridinyl-benzimidazole [Ni(L)Br₂] academie-sciences.fr

L represents the deprotonated benzimidazole ligand; phen = 1,10-phenanthroline; bpy = 2,2'-bipyridine.

Mechanistic Studies of Molecular Interactions of 2 1h Benzimidazol 2 Yl 5 Bromoaniline Analogues

Molecular Interactions with Protein and Enzyme Targets

The unique structural features of 2-(1H-benzimidazol-2-yl)-5-bromoaniline analogues, including the hydrogen bond donor-acceptor capabilities of the benzimidazole (B57391) ring and the influence of the bromo and aniline (B41778) substituents, dictate their interaction with biological macromolecules.

Dihydrofolate Reductase (DHFR) Binding Mechanisms and Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition can lead to cell death, making it a key target for antimicrobial and anticancer therapies. nih.govmdpi.com Benzimidazole derivatives have been explored as potential DHFR inhibitors, often designed to mimic the binding of the natural substrate, dihydrofolate, or known inhibitors like methotrexate. nih.govbenthamscience.com

The inhibitory activity of benzimidazole-based compounds against DHFR is largely attributed to their ability to form key hydrogen bonds and hydrophobic interactions within the enzyme's active site. For instance, studies on pyrimidine-clubbed benzimidazole derivatives have shown that the benzimidazole nucleus can be strategically combined with other pharmacophores to enhance DHFR inhibition. nih.gov The nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, interacting with critical amino acid residues in the DHFR active site.

While direct studies on this compound are limited, research on related substituted benzimidazoles suggests that the substituents on the benzimidazole ring play a significant role in modulating inhibitory potency. nih.gov For example, the presence of a bromo group could influence the electronic properties and conformational flexibility of the molecule, potentially enhancing its binding affinity to DHFR. Molecular docking studies of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown interactions with key amino acids in the binding site of Staphylococcus aureus DHFR. nih.gov

Compound Class Target Organism Key Interactions Inhibitory Activity
Pyrimidine-clubbed benzimidazolesEscherichia coli, Staphylococcus aureusHydrogen bonding with active site residues. nih.govPotent antibacterial activity. nih.gov
N-alkylated-2-(substituted phenyl)-1H-benzimidazolesStaphylococcus aureusInteraction with crucial amino acids in the DHFR binding site. nih.govSignificant antibacterial inhibition. nih.gov

Lanosterol (B1674476) 14α-Demethylase Inhibition Pathways and Antifungal Mechanisms

Lanosterol 14α-demethylase (CYP51) is a vital cytochrome P450 enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Azole-based antifungals, such as fluconazole (B54011) and voriconazole, are well-known inhibitors of CYP51. nih.gov The benzimidazole scaffold is also a key feature in compounds targeting this enzyme. nih.gov

The mechanism of inhibition by benzimidazole analogues involves the coordination of one of the nitrogen atoms of the imidazole (B134444) ring to the heme iron atom in the active site of CYP51. This interaction prevents the enzyme from binding to its natural substrate, lanosterol. nih.gov The affinity of the benzimidazole derivative for the enzyme is further influenced by the substituents on the benzimidazole and any attached phenyl rings. nih.gov

Research on benzimidazole-1,2,4-triazole derivatives has demonstrated that these compounds can exhibit potent antifungal activity by targeting 14α-demethylase. nih.gov Molecular docking studies have revealed that these molecules fit within the active site of the enzyme, with specific substituents enhancing the binding affinity. For instance, chloro and methoxy (B1213986) substituents on a phenyl ring attached to the benzimidazole-triazole core have been shown to significantly increase anticandidal activity. nih.gov The bromo-substituent on the this compound could similarly influence the binding orientation and strength within the CYP51 active site.

Compound Class Fungal Species Binding Mode Observed Effect
Benzimidazole-1,2,4-triazole derivativesCandida speciesCoordination to heme iron in the CYP51 active site. nih.govSignificant antifungal activity. nih.gov
2-Aryl-3-azolyl-1-indolyl-propan-2-olsNot specifiedNot specifiedPotent inhibitors of lanosterol 14-α-demethylase. nih.gov

Microsomal Prostaglandin (B15479496) E2 Synthase 1 (mPGES-1) Inhibition

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the conversion of prostaglandin H2 to prostaglandin E2 (PGE2). nih.gov Selective inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The benzimidazole scaffold is one of the most explored chemical structures for developing mPGES-1 inhibitors. nih.gov

The inhibitory mechanism of benzimidazole derivatives against mPGES-1 involves binding to the enzyme's active site, thereby preventing the synthesis of PGE2. Structure-activity relationship (SAR) studies have shown that substituents on the benzimidazole ring are crucial for potent inhibition. For example, in a series of benzothiazole (B30560) inhibitors, a related heterocyclic system, a bromo-substituent at the 6-position yielded high inhibitory activity. nih.gov This suggests that the bromo group on this compound could contribute favorably to its interaction with mPGES-1.

Furthermore, studies on benzimidazole-based compounds have identified potent inhibitors with IC50 values in the nanomolar range. researchgate.net These compounds often feature specific substitutions that optimize their fit and interactions within the enzyme's binding pocket.

Compound Series Target Key Structural Feature for Activity Inhibitory Potency (IC50)
Benzothiazole derivativesHuman mPGES-16-bromo substitution nih.govHigh inhibitory activity nih.gov
Benzimidazole derivativesHuman mPGES-1Specific substitution patterns researchgate.net0.03-0.09 µM researchgate.net
Arylpyrrolizine derivativesmPGES-1Sulfonimide substitution nih.govImproved potency over parent compounds nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Models

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov Benzimidazole-based compounds have been synthesized and evaluated as inhibitors of both AChE and BuChE. nih.gov

The inhibition mechanism of benzimidazole derivatives often involves interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterases. nih.gov The benzimidazole core can form hydrogen bonds and π-π stacking interactions with key amino acid residues in the active site gorge. SAR studies on benzimidazole-based Schiff base derivatives have shown that the nature and position of substituents on the phenyl rings significantly influence the inhibitory potency. nih.gov For instance, the presence of hydroxyl and nitro groups on a phenyl ring attached to the benzimidazole scaffold was found to be favorable for inhibition. nih.gov

While specific data for this compound is not available, the bromo-substituent could modulate the electronic and steric properties of the molecule, thereby affecting its binding to AChE and BuChE.

Compound Class Enzyme Target Key Interactions Inhibitory Potency (IC50)
Benzimidazole-based Schiff basesAChE, BuChEInteractions with CAS and PAS. nih.govnih.govSignificant inhibition, with some compounds showing IC50 values in the low micromolar range. nih.gov
AllicinAChE, BuChEConcentration-dependent inhibition. nih.gov61.62 µM (AChE), 308.12 µM (BuChE) nih.gov

HSP90 Chaperone Interaction Studies

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer progression. nih.govmdpi.com Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.govnih.gov Benzimidazole derivatives have been identified as a novel class of Hsp90 inhibitors. nih.gov

These inhibitors typically target the N-terminal ATP-binding site of Hsp90, competing with ATP and thereby inhibiting the chaperone's function. nih.gov Structure-based design has been employed to develop N-aryl-benzimidazolone inhibitors with high binding affinities. nih.gov X-ray crystallography has revealed the binding modes of these compounds, showing key interactions within the ATP-binding pocket. The benzimidazole core provides a scaffold for positioning other functional groups that can form hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues.

Although there is no specific report on the interaction of this compound with Hsp90, the benzimidazole moiety suggests that it could potentially bind to the ATP-binding site. The bromo and aniline substituents would likely influence the binding affinity and selectivity.

Inhibitor Class Binding Site Mechanism of Action Effect
N-aryl-benzimidazolonesN-terminal ATP-binding site nih.govCompetitive inhibition of ATP binding. nih.govDegradation of Hsp90 client proteins. nih.gov
Benzothiazole derivativesC-terminal domain nih.govAllosteric inhibition. nih.govNo induction of heat shock response. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition Mechanisms

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.gov Benzimidazole derivatives have been designed and synthesized as inhibitors of these enzymes, particularly targeting the ATP-binding site of the GyrB subunit of DNA gyrase. nih.gov

Computational studies, including the development of pharmacophore models and docking studies, have been instrumental in designing potent benzimidazole-based inhibitors. nih.gov These studies have shown that 2,5(6)-substituted benzimidazole derivatives are promising candidates due to their ability to form key hydrogen bond interactions with residues such as Asn46, Asp73, and Asp173 in the DNA gyrase B active site. nih.gov

A study on the synthesis of computationally designed 2,5(6)-benzimidazole derivatives specifically utilized 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole as a core synthetic intermediate. nih.gov This highlights the relevance of the bromo-substituted benzimidazole scaffold in targeting DNA gyrase. The final designed molecules, featuring a 2-(aminophen-2-yl) group, were predicted to have favorable interactions with the enzyme. nih.gov The 5-bromo substituent in this compound would place it in a key position for potential interactions within the enzyme's active site.

Compound Series Target Enzyme Predicted Key Interactions Design Approach
2,5(6)-substituted benzimidazolesE. coli DNA Gyrase BHydrogen bonds with Asn46, Asp73, Asp173. nih.govPharmacophore modeling and docking. nih.gov
2-(2-aminophenyl)-5(6)-substituted-benzimidazolesE. coli DNA Gyrase BInteractions with Asp73 and Arg136. nih.govStructure-based design. nih.gov

Tubulin Polymerization Interference Mechanisms

Benzimidazole derivatives are well-documented inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. Analogues of this compound are understood to interfere with this process, primarily by interacting with β-tubulin.

The primary mechanism involves the binding of these compounds to the colchicine (B1669291) binding site on the β-tubulin subunit. This interaction is believed to prevent the necessary "curved-to-straight" conformational change that tubulin dimers must undergo to assemble into microtubules. By locking the tubulin in a conformation unsuitable for polymerization, these compounds effectively inhibit microtubule formation. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis. biotech-asia.org

This interference with microtubule assembly is a key component of the cytotoxic profile of this class of compounds. biotech-asia.orgresearchgate.net

Nucleic Acid Binding Mechanisms

In addition to targeting cytoskeletal proteins, benzimidazole analogues have been shown to interact directly with nucleic acids, a mechanism that contributes to their biological activity. These interactions can occur through two primary modes: groove binding and intercalation.

DNA Groove Binding and Intercalation Studies

The mode of interaction between a benzimidazole derivative and DNA is highly dependent on the molecule's specific structure, including its size and conformation. mdpi.com Spectroscopic and viscosity measurements have revealed that different analogues can favor one binding mode over the other. mdpi.com

Groove Binding: Many benzimidazole compounds, particularly those with a curved conformation, function as DNA minor groove binders. The classic example is Hoechst 33258, a compound containing two benzimidazole moieties, which is renowned for its specific binding to A-T rich regions of the DNA minor groove. This mode of binding is driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the compound and the walls of the DNA groove.

Intercalation: Conversely, more planar and extended benzimidazole structures can insert themselves between the base pairs of the DNA double helix. This intercalation causes a distortion in the DNA structure, which can interfere with the function of DNA-processing enzymes like topoisomerases and polymerases. Studies involving copper(II) complexes of a 2-((1H-benzimidazol-2-yl)methylamino)acetic acid demonstrated DNA binding and cleavage ability, investigated through absorption spectroscopy and viscosity measurements. nih.gov

Influence of Substituents on DNA Binding Affinity

The nature and position of substituents on the benzimidazole and its associated phenyl rings play a critical role in determining both the mode and affinity of DNA binding.

Research on analogues of the minor groove binder Hoechst 33258 has shown that structural alterations can significantly impact DNA binding affinity (Ka). plos.org For example, substitutions on the benzimidazole rings were found to reduce the relative DNA binding affinity. plos.org A key finding was that the retention of nitrogen atoms at specific positions within the heterocyclic core was associated with stronger topoisomerase inhibitory potency, a downstream effect of DNA binding. plos.org Replacing these nitrogens with oxygen, for instance, led to a decrease in activity, underscoring the importance of specific heteroatoms in mediating the interaction with DNA. plos.org

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

The biological activity of benzimidazole derivatives is profoundly influenced by the chemical nature and placement of substituents on the core scaffold. Structure-activity relationship (SAR) studies provide crucial insights into how specific structural modifications affect molecular interactions with various biological targets.

For the benzimidazole scaffold, substitutions at the N1, C2, C5, and C6 positions are known to be particularly influential on biological activity. nih.goviiarjournals.org

C2-Substitution: The substituent at the C2 position, which is the bromoaniline group in the title compound, is a major determinant of activity. The nature of this aryl group can direct the compound's specificity. For example, C2-diarylamine substitutions have been linked to antagonism of the bradykinin (B550075) receptor. nih.goviiarjournals.org

N1-Substitution: Alkylation or arylation at the N1 position of the benzimidazole ring can enhance activity. SAR studies on other benzimidazoles revealed that adding halogenated phenyl rings (e.g., p-bromo or p-fluoro) at the N1 position via a methylamine (B109427) linker increased antimicrobial activity. nih.gov

C5/C6-Substitution: Substitutions on the benzene (B151609) ring of the benzimidazole core are also critical. The introduction of halogen atoms (e.g., chlorine, bromine) or electron-withdrawing groups (e.g., nitro) at these positions can improve membrane permeability and enhance interactions with intracellular targets. biotech-asia.org

The table below summarizes key SAR findings for benzimidazole analogues based on available research.

Position of SubstitutionType of SubstituentInfluence on ActivityReference
N1 Halogenated phenyl ring (via linker)Increased antimicrobial activity nih.gov
C2 DiarylamineBradykinin receptor antagonism nih.goviiarjournals.org
C2 Anacardic acidCOX-2 inhibition nih.gov
C5 Carboxamide or sulfamoylCannabinoid receptor antagonism nih.gov
C5/C6 Halogen atoms (Cl, Br)Increased cytotoxicity, potentially improved membrane permeability biotech-asia.org

These relationships highlight that a multi-faceted approach, considering substitutions on both the benzimidazole and its C2-aryl moiety, is necessary to optimize the molecular interaction profile of these compounds.

Investigation of Membrane Permeability and Cellular Interaction Mechanisms

For a compound to exert its effect on intracellular targets like tubulin or DNA, it must first cross the cell membrane. The investigation of membrane permeability and cellular interaction mechanisms is therefore essential.

The ability of benzimidazole analogues to enter cells is often predicted using in silico ADME (Absorption, Distribution, Metabolism, and Excretion) models. These studies predict properties like oral absorption, cellular permeability (e.g., in Caco-2 cell models), and the potential to cross the blood-brain barrier. nih.govmdpi.com For a series of 2-(4-(methylsulfonyl)phenyl)benzimidazoles, predictions suggested good permeability, absorption, and transport across biological membranes, with calculated oral absorption percentages between 70% and 74%. nih.gov Lipophilicity is a key parameter; it shows a positive correlation with human colon adenocarcinoma (Caco-2) permeability but a negative correlation with water solubility. nih.gov

The introduction of halogen atoms, such as the bromine in this compound, is a known strategy to increase lipophilicity, which can facilitate improved membrane permeability and subsequent binding to intracellular targets. biotech-asia.org The interaction with the cell is not limited to passive diffusion. Once inside the cell, these compounds engage with their targets, leading to downstream cellular events. For example, interaction with tubulin disrupts the cytoskeleton, leading to G2/M phase cell cycle arrest and apoptosis, which can be observed through methods like Annexin V staining. researchgate.net The activity of these compounds in intact cell assays is the ultimate confirmation of their ability to be absorbed by cells and engage with their intended targets. plos.org

Advanced Material Science Applications and Future Research Directions

Utilization in Polymer Science and Corrosion Inhibition

The benzimidazole (B57391) moiety is the cornerstone of a class of high-performance polymers known as polybenzimidazoles (PBIs). These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, protective coatings, and membrane separations. vt.edudtu.dk The 2-(1H-benzimidazol-2-yl)-5-bromoaniline molecule, possessing both a benzimidazole core and a primary amine, can serve as a valuable monomer in the synthesis of novel PBIs. researchgate.netmdpi.com The introduction of the bromo-substituted aniline (B41778) unit into a polymer backbone could lead to poly(benzimidazole-imide)s or poly(benzimidazole-amide)s with modified properties, such as improved solubility or altered charge transfer characteristics. rsc.org For instance, the polymerization of benzimidazole-containing diamine monomers with various dianhydrides yields polyimides with high thermal stability (glass transition temperatures often exceeding 400 °C) and excellent mechanical performance. researchgate.netmdpi.com

In the realm of corrosion science, benzimidazole derivatives are well-documented as highly effective corrosion inhibitors for various metals and alloys, including steel and copper, particularly in aggressive acidic environments. nih.govresearchgate.netscholarsresearchlibrary.com Their inhibitory action stems from the ability of the benzimidazole ring to adsorb onto the metal surface. kfupm.edu.saresearchgate.net This adsorption process, which can be either physical or chemical, creates a protective film that impedes both anodic and cathodic reactions. nih.govelectrochemsci.org The presence of heteroatoms (nitrogen), π-electrons in the aromatic system, and substituents all play a crucial role. The bromo-substituent on the target compound can further enhance its adsorption capabilities and, consequently, its inhibition efficiency. kfupm.edu.sa Studies on similar bromo-substituted benzimidazoles have demonstrated superior performance compared to their non-substituted counterparts. electrochemsci.orgresearchgate.net

Table 1: Corrosion Inhibition Efficiency of Selected Benzimidazole Derivatives

Inhibitor CompoundMetal/AlloyCorrosive MediumMax. Inhibition Efficiency (%)Reference
2-(2-Bromophenyl)-1H-benzimidazole (BPBA)Carbon Steel0.5 M HCl>90 (inferred) kfupm.edu.sa
2-bromo-1H-benzimidazole (BrBD)Mild Steel1 M HClHigh (not specified) researchgate.net
2-(2-chlorophenyl)-1H-Benzimidazole (CPBI)Copper0.5 M H₂SO₄92.3 electrochemsci.org
5-nitro-1H-benzimidazol-2(3H)-one (P2)Mild Steel1 M HCl91 scholarsresearchlibrary.com

Development as Chemosensors and Fluorescent Probes

The inherent fluorescence of the benzimidazole scaffold makes it a privileged structure in the design of chemosensors and fluorescent probes. distantreader.org These sensors are designed to detect specific analytes, such as metal ions or nitroaromatic compounds, through a measurable change in their fluorescence properties (e.g., "turn-on," "turn-off," or ratiometric response). mdpi.comrsc.org The benzimidazole ring acts as a fluorophore, and its emission can be modulated by interactions with the target analyte. distantreader.org

The compound this compound is a promising candidate for developing selective fluorescent probes. The aniline nitrogen can act as a binding site for metal ions, while the electronic properties of the fluorophore can be fine-tuned by both the electron-withdrawing bromine atom and the electron-donating amino group. This push-pull electronic structure can enhance the sensitivity and selectivity of the sensor. For example, benzimidazole-based sensors have been successfully developed for the detection of biologically and environmentally important ions like Zn²⁺ and Co²⁺. mdpi.comnih.gov The interaction with a metal ion can lead to fluorescence quenching or enhancement via mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). mdpi.com

Table 2: Examples of Benzimidazole-Based Fluorescent Sensors

SensorTarget AnalyteSensing MechanismDetection LimitReference
DQBM-BCo²⁺Fluorescence Quenching (PET)3.56 µmol L⁻¹ mdpi.com
L1Zn²⁺Fluorescence Turn-On0.176 µM nih.gov
BITQBoronic AcidsFluorescence EnhancementNot specified mdpi.com
BAQAg⁺ and 2,4,6-trinitrophenol (TNP)Fluorescence Quenching0.82 µmol dm⁻³ (Ag⁺) distantreader.org

Applications in Crystal Engineering and Supramolecular Assembly

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. This is achieved by controlling the intermolecular interactions between molecular building blocks (synthons). The this compound molecule is an excellent candidate for crystal engineering due to its capacity for forming strong and directional hydrogen bonds. rsc.org The benzimidazole N-H group can act as a hydrogen bond donor, while the imine nitrogen and the primary amine group can act as both donors and acceptors. nih.gov

These hydrogen bonding capabilities allow the molecules to self-assemble into well-defined supramolecular architectures, such as dimers, chains, or complex 2D and 3D networks. nih.gov The bromine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly being used as a tool in crystal engineering to guide the assembly of molecules. The interplay between hydrogen and halogen bonds can lead to the formation of novel crystal structures with potentially interesting properties, such as porosity or specific host-guest capabilities.

Development as Functional Materials with Tunable Properties

The properties of organic functional materials, particularly their optical and electronic characteristics, can be precisely tuned through chemical modification. The this compound structure offers multiple avenues for such tuning. The bromine atom is a key functional group that can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents. researchgate.net This can be used to alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby tuning the material's absorption, emission, and charge-transport properties. nih.gov

Furthermore, the amino group can be readily derivatized to introduce other functional moieties. This versatility makes it possible to design and synthesize a library of related compounds with systematically varied properties for applications in areas like organic light-emitting diodes (OLEDs), photovoltaics, or nonlinear optics. nih.govnih.gov For instance, attaching strong electron-donating and electron-withdrawing groups to the benzimidazole core can significantly enhance the nonlinear optical response of the molecule. nih.gov

Role as Synthons and Lead Structures in Chemical Space Exploration

In medicinal and materials chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple targets with high affinity. Benzimidazoles are widely regarded as such a scaffold. researchgate.net Consequently, this compound serves as a valuable synthon, or building block, for the synthesis of more complex molecules. Its pre-formed benzimidazole core simplifies synthetic routes, and its functional handles—the amine and the bromine—provide sites for diversification.

The molecule can be used as a starting point for exploring chemical space in drug discovery programs or for creating libraries of new materials. The synthesis of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives, for example, has led to compounds with significant antimicrobial activity. benthamscience.com By using the bromo-aniline derivative as a core, chemists can systematically build upon the structure to optimize for a desired property, whether it be biological activity or a specific material characteristic.

Contributions to Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The development of effective chiral ligands is central to this field. nih.gov While C₂-symmetric ligands have been historically dominant, nonsymmetrical ligands are gaining prominence. nih.gov

The this compound molecule, being achiral itself, can be used as a precursor for the synthesis of chiral ligands. The primary amine group can be functionalized with chiral auxiliaries or used to coordinate to a metal center as part of a larger chiral ligand framework. For example, it could be incorporated into P,N- or N,N-type ligands, which have shown great success in various metal-catalyzed reactions. nih.govnih.gov The benzimidazole nitrogen and the aniline nitrogen can act as the two coordinating atoms, and chirality can be introduced in the backbone connecting them or via a chiral substituent. While direct use of this specific compound in catalysis is not widely reported, its potential as a scaffold for new ligand design is significant.

Emerging Research Frontiers in Hybrid Material Systems

Hybrid materials, which combine organic and inorganic components at the nanoscale, are an exciting area of materials research. These materials often exhibit synergistic properties that are not present in the individual components. Benzimidazole derivatives can be incorporated into hybrid systems to impart specific functionalities. rsc.orgnih.gov

For instance, this compound could be grafted onto the surface of inorganic nanoparticles (e.g., silica, zinc oxide, silver) to create functionalized hybrid materials. nih.govmdpi.com The organic shell can provide properties such as improved dispersibility in polymer matrices, specific catalytic activity, or antimicrobial effects. nih.govnih.gov The benzimidazole moiety could also be used as a linker in the synthesis of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. mdpi.com The functional groups on the molecule would allow for post-synthetic modification of the MOF, further expanding its potential applications. The development of hybrid catalysts supported on magnetic nanoparticles is another promising direction, allowing for easy separation and reuse of the catalyst. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(1H-benzimidazol-2-yl)-5-bromoaniline, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of 5-bromo-2-nitroaniline with o-phenylenediamine under acidic conditions, followed by reduction of the nitro group. Key steps include:

  • Cyclization using HCl/glacial acetic acid at reflux to form the benzimidazole core .
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted precursors .
  • Characterization by melting point analysis, IR (to confirm NH/aromatic stretches), and 1H/13C^1 \text{H}/^{13}\text{C}-NMR for structural validation .

Q. How is the molecular structure of this compound characterized, particularly its hydrogen-bonding networks?

Methodological Answer:

  • Spectroscopy: IR identifies NH stretches (~3400 cm1^{-1}) and aromatic C-H vibrations. NMR confirms substituent positions (e.g., bromine’s deshielding effect) .
  • X-ray crystallography: Use SHELX software for structure refinement. Hydrogen-bonding patterns (e.g., N–H···N interactions) are analyzed using graph-set notation (e.g., R22(8)R_2^2(8) motifs) to understand crystal packing .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage: Keep in amber glass vials at 2–8°C under inert atmosphere (N2_2) to prevent degradation .
  • Disposal: Neutralize acidic/basic residues before incineration via certified hazardous waste facilities .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound be exploited to design functional co-crystals?

Methodological Answer:

  • Co-crystal screening: Use Etter’s rules to predict hydrogen-bond donors/acceptors. Solvent-drop grinding with carboxylic acids (e.g., succinic acid) can yield co-crystals with tailored solubility or stability .
  • Thermal analysis: DSC/TGA identifies co-crystal stability. PXRD confirms phase purity .

Q. What strategies address contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Systematic solubility studies: Test in solvent gradients (e.g., DMSO to hexane) at controlled temperatures. Use Hansen solubility parameters to rationalize discrepancies .
  • Computational modeling: DFT calculations (e.g., COSMO-RS) predict solvation free energies and partition coefficients .

Q. How can this compound be integrated into electrocatalysts for hydrogen evolution (HER)?

Methodological Answer:

  • Coordination chemistry: Chelate transition metals (e.g., Co2+^{2+}) via the benzimidazole’s nitrogen atoms to form phthalocyanine-like complexes. Optimize ligand-to-metal ratios for HER activity .
  • Electrochemical testing: Use rotating disk electrode (RDE) setups in 0.5 M H2 _2SO4_4. Tafel analysis and EIS evaluate catalytic efficiency and charge-transfer resistance .

Q. What crystallographic challenges arise when resolving its complex supramolecular assemblies?

Methodological Answer:

  • Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Address twinning via SHELXL’s TWIN/BASF commands .
  • Refinement: Apply anisotropic displacement parameters for heavy atoms (Br). Use PLATON to validate hydrogen-bond geometries .

Q. How does substituent modification (e.g., bromine position) affect biological activity?

Methodological Answer:

  • SAR studies: Synthesize analogs (e.g., 5-chloro or unsubstituted derivatives) and test against HepG2 cells via MTT assays. Compare IC50_{50} values to establish bromine’s role in cytotoxicity .
  • Docking studies: Use AutoDock Vina to model interactions with DNA topoisomerases or tubulin, correlating binding affinity with experimental results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.